molecular formula C14H20N2O2 B4787425 N-[3-(acetylamino)phenyl]hexanamide

N-[3-(acetylamino)phenyl]hexanamide

Cat. No.: B4787425
M. Wt: 248.32 g/mol
InChI Key: YEPDMDNSQVTDCL-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]hexanamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]hexanamide typically involves the acylation of 3-aminoacetophenone with hexanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-aminoacetophenone in an appropriate solvent (e.g., dichloromethane).
  • Add hexanoyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add pyridine or triethylamine to the reaction mixture to neutralize the hydrochloric acid.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[3-(acetylamino)phenyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Substituted phenyl derivatives of this compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]hexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    N-[3-(acetylamino)phenyl]butanamide: Similar structure but with a shorter butanamide chain.

    N-[3-(acetylamino)phenyl]octanamide: Similar structure but with a longer octanamide chain.

    N-[3-(acetylamino)phenyl]pentanamide: Similar structure but with a pentanamide chain.

Uniqueness: N-[3-(acetylamino)phenyl]hexanamide is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. The hexanamide chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-4-5-9-14(18)16-13-8-6-7-12(10-13)15-11(2)17/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPDMDNSQVTDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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